molecular formula C10H5Cl2NO2S B1372343 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1094263-32-7

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372343
CAS No.: 1094263-32-7
M. Wt: 274.12 g/mol
InChI Key: DWDLMDDOUHTLON-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid ( 1094263-32-7) is a high-purity organic compound supplied for research and development purposes . This chemical features a molecular formula of C 10 H 5 Cl 2 NO 2 S and a molecular weight of 274.12-274.13 g/mol . The compound's structure consists of a 1,3-thiazole ring core, which is a privileged scaffold in medicinal chemistry, substituted at the 2-position with a 3,4-dichlorophenyl group and at the 4-position with a carboxylic acid functional group . The carboxylic acid moiety offers a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for various experimental applications . As a building block, it is potentially valuable in the synthesis of more complex molecules for pharmaceutical research, materials science, and chemical biology. The compound is typically supplied as a solid powder and should be stored at room temperature . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDLMDDOUHTLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094263-32-7
Record name 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 3,4-dichlorophenacyl bromide reacts with thiourea in the presence of a base such as sodium ethoxide to form the thiazole ring.

  • Carboxylation: : The resulting thiazole derivative is then subjected to carboxylation. This can be achieved by treating the thiazole with carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium to introduce the carboxylic acid group at the 4-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and efficient catalysts would be crucial to achieve the desired product in large quantities.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions, enabling derivatization for enhanced solubility or bioactivity.

Reaction Type Reagents/Conditions Products Notes
Esterification DCC/DMAP, R-OH (e.g., CH₃OH)Methyl/ethyl esters (e.g., Compound A )Yields depend on steric hindrance; DCC activates the carboxylic acid.
Amidation NH₃ or amines, EDCl/HOBtAmides (e.g., Compound B )Primary amines show higher reactivity than secondary amines.
Reduction LiAlH₄ or BH₃·THFAlcohol derivative (e.g., Compound C )LiAlH₄ reduces –COOH to –CH₂OH; milder agents preserve other groups.

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and coordination chemistry, though limited by electron withdrawal from the dichlorophenyl group.

Reaction Type Reagents/Conditions Products Notes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-thiazole derivativesOccurs at the 5-position due to ring activation; low yields observed .
Metal Coordination Transition metals (e.g., Cu²⁺)Metal-thiazole complexesChelation via sulfur and nitrogen atoms enhances catalytic properties.

Dichlorophenyl Group Modifications

The 3,4-dichlorophenyl substituent undergoes selective substitutions under controlled conditions.

Reaction Type Reagents/Conditions Products Notes
Nucleophilic Substitution NaOH, 200°C (hydrolysis)Hydroxyphenyl-thiazole derivativesRequires harsh conditions due to electron-withdrawing Cl groups.
Catalytic Dehalogenation Pd/C, H₂, ethanolDechlorinated phenyl-thiazole analogsRegioselectivity depends on catalyst loading and temperature.

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in multicomponent reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products Notes
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl-thiazole hybridsEnhances π-conjugation for optoelectronic applications .
Cycloaddition Alkynes, Cu(I) catalystThiazolo-pyridine fused systemsClick chemistry routes improve regioselectivity .

Oxidative and Reductive Pathways

Controlled oxidation or reduction alters the electronic profile of the molecule.

Reaction Type Reagents/Conditions Products Notes
Oxidation KMnO₄, acidic conditionsThiazole-4-carboxylic acid → CO₂ + fragmentsOver-oxidation degrades the thiazole ring; rarely utilized.
Partial Reduction NaBH₄, MeOHDihydrothiazole derivativesSelective reduction of the thiazole ring’s double bond.

Key Research Findings

  • Ester Derivatives : Methyl esters exhibit improved membrane permeability in pharmacological assays compared to the parent acid.

  • Metal Complexes : Cu(II) complexes show enhanced anticancer activity by inducing ROS generation in vitro.

  • Dehalogenation : Catalytic hydrogenation selectively removes para-chlorine, enabling further functionalization.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized a series of thiazole derivatives and tested their efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Among these derivatives, one compound exhibited an IC50 value of 2.57 µM against MCF-7 cells, indicating strong cytotoxic activity compared to standard drugs like Staurosporine . The mechanism of action involved:

  • Cell Cycle Arrest : The compound induced G1/S phase arrest.
  • Apoptosis Induction : It triggered early and late apoptosis in treated cells.

The ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) was also noted, further supporting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis process:

  • Formation of Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and α-halo acids.
  • Substitution Reactions : Introduction of the dichlorophenyl group can be achieved via electrophilic aromatic substitution or coupling reactions with suitable aryl halides.
  • Carboxylation : The final step often involves carboxylation to introduce the carboxylic acid functional group.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been explored for other biological activities:

  • Antimicrobial Activity : Some studies suggest that thiazole compounds possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

These activities make thiazole compounds versatile candidates for drug development across multiple therapeutic areas.

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 Values (µM)Reference
AnticancerMCF-72.57
HepG27.26
AntimicrobialVarious pathogensNot specified
Anti-inflammatoryPreclinical modelsNot specified

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Isomers

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • CAS No.: 257876-07-6
  • Molecular Formula: C₁₀H₅Cl₂NO₂S (identical to target compound).
  • Key Differences : Chlorine atoms at phenyl positions 2 and 3.
  • Properties :
    • Melting Point: 233–234°C .
    • Purity: ≥97% (Thermo Scientific™) .
  • Applications : Used in pesticide and herbicide research due to altered electronic effects .
2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • CAS No.: 1178420-52-4 .
  • Molecular Formula: C₁₀H₅Cl₂NO₂S.
  • Key Differences : Chlorines at phenyl positions 3 and 5.
  • Implications : Symmetrical substitution may enhance crystallinity but reduce solubility compared to 3,4-dichloro analogs .

Monochlorophenyl Derivatives

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • CAS No.: 845885-82-7 .
  • Molecular Formula: C₁₀H₆ClNO₂S (one less Cl than target compound).
  • Properties :
    • Molecular Weight: 239.67 g/mol .
    • Purity: ≥97% (Thermo Scientific™) .
  • Applications : Simpler structure for foundational SAR studies in drug discovery .

Carboxylic Acid Positional Isomers

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic Acid
  • CAS No.: 952959-38-5 .
  • Molecular Formula: C₁₀H₅Cl₂NO₂S.
  • Key Differences : Carboxylic acid group at thiazole position 2 instead of 4.
  • Implications : Altered hydrogen-bonding capacity may affect receptor binding in medicinal applications .

Fluorinated Analogs

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
  • CAS No.: Not listed; PDB ID: JL7 .
  • Molecular Formula: C₁₁H₆F₃NO₂S.
  • Key Differences : Trifluoromethyl group replaces dichlorophenyl.
  • Properties :
    • Molecular Weight: 273.23 g/mol .
  • Applications : Enhanced metabolic stability in drug design due to fluorine’s electronegativity .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Chlorine Positions Carboxylic Acid Position Key Suppliers
2-(3,4-Dichlorophenyl)-thiazole-4-COOH 1094263-32-7 C₁₀H₅Cl₂NO₂S 274.12 3,4 4 American Elements
2-(2,3-Dichlorophenyl)-thiazole-4-COOH 257876-07-6 C₁₀H₅Cl₂NO₂S 274.12 2,3 4 Thermo Scientific™
2-(3,5-Dichlorophenyl)-thiazole-4-COOH 1178420-52-4 C₁₀H₅Cl₂NO₂S 274.12 3,5 4 Multiple
4-(3,4-Dichlorophenyl)-thiazole-2-COOH 952959-38-5 C₁₀H₅Cl₂NO₂S 274.12 3,4 2 Wuhan Xinsijia
2-(3-Chlorophenyl)-thiazole-4-COOH 845885-82-7 C₁₀H₆ClNO₂S 239.67 3 4 Thermo Scientific™

Research Findings and Implications

Physicochemical Properties

  • Solubility: Dichlorophenyl analogs exhibit lower aqueous solubility than monochloro derivatives, impacting formulation strategies .
  • Thermal Stability : Higher melting points in 2,3-dichloro isomers (e.g., 233–234°C) suggest stronger crystal packing .

Biological Activity

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H5Cl2NO2S
  • Molecular Weight : 274.13 g/mol
  • CAS Number : 257876-07-6
  • IUPAC Name : this compound

The compound features a thiazole ring and a dichlorophenyl group, which contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. faecalis40
P. aeruginosa50
S. typhi30
K. pneumoniae25

In comparative studies, the compound's efficacy was found to be comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm against the tested organisms .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell lines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
A549 (lung cancer)15
MCF-7 (breast cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to decreased cell viability .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes associated with inflammation and cancer progression.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it significantly inhibited bacterial growth and could serve as a potential lead for new antibiotic development.

Study on Anticancer Properties

In another investigation involving human cancer cell lines, the compound was shown to reduce cell viability significantly compared to untreated controls. The study highlighted its potential as an anticancer agent and suggested further exploration in clinical settings .

Q & A

Q. How can researchers address low crystallinity issues during X-ray diffraction analysis?

  • Answer : Optimize crystallization using solvent vapor diffusion (e.g., ethyl acetate/hexane mixtures). Introduce co-crystallization agents (e.g., crown ethers) or employ cryo-crystallography at 100 K to stabilize lattice formation. For recalcitrant samples, use PXRD (Powder X-ray Diffraction) paired with Rietveld refinement .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

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